Product packaging for 3-(Thiophen-2-yl)prop-2-ynoic acid(Cat. No.:CAS No. 4843-44-1)

3-(Thiophen-2-yl)prop-2-ynoic acid

Cat. No.: B3328555
CAS No.: 4843-44-1
M. Wt: 152.17 g/mol
InChI Key: XOLCGOHVBZMILJ-UHFFFAOYSA-N
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Description

Contextualization within Thiophene-Based Organic Chemistry

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological activities and applications in materials science. nih.govnih.gov The thiophene nucleus is a structural motif found in numerous marketed drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net The synthesis of thiophene derivatives is a mature field, with established methods like the Paal-Knorr synthesis and the Gewald aminothiophene synthesis providing access to a wide array of substituted thiophenes. pharmaguideline.comderpharmachemica.com More contemporary approaches often involve the cyclization of functionalized alkynes, demonstrating the synergy between different areas of organic synthesis. nih.gov

Significance of Prop-2-ynoic Acid Moiety in Organic Synthesis

Prop-2-ynoic acid, also known as propiolic acid, is the simplest acetylenic carboxylic acid. wikipedia.org Its structure, featuring a terminal alkyne and a carboxylic acid, makes it a highly versatile reagent in organic synthesis. solubilityofthings.comnih.gov The triple bond can participate in a variety of reactions, including addition reactions and cycloadditions, allowing for the construction of more complex molecular architectures. The carboxylic acid group provides a handle for forming esters, amides, and other derivatives. researchgate.net

The reactivity of the prop-2-ynoic acid moiety is a key feature of 3-(thiophen-2-yl)prop-2-ynoic acid. This functional group can be strategically employed to introduce new substituents or to build larger, more elaborate molecules. For instance, the alkyne can undergo click chemistry reactions, a powerful tool for bioconjugation and materials science. The carboxylic acid can be used to attach the molecule to other chemical entities or to a solid support for various applications. The prop-2-ynyl group itself can also serve as a protective group for carboxylic acids, which can be selectively removed under mild conditions. researchgate.net

Overview of Research Trajectories Involving the Compound

Research involving this compound and its derivatives has explored several promising avenues. A significant area of focus is its use as a building block for the synthesis of more complex heterocyclic compounds. a2bchem.com The combination of the thiophene ring and the reactive prop-2-ynoic acid moiety allows for the construction of novel molecular scaffolds with potential biological activity.

For example, derivatives of this compound have been investigated for their potential as fungicidal agents. nih.govmdpi.com In one study, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized, with some compounds exhibiting excellent fungicidal activity against cucumber downy mildew. nih.gov Another research direction involves the development of dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are important targets for anti-inflammatory and analgesic drugs. nih.gov Structural modifications of a potent dual inhibitor containing a tetrazolylpropionic acid moiety have led to compounds with nanomolar activity against both enzymes. nih.gov

Furthermore, the isomeric compound, 3-(thiophen-3-yl)prop-2-ynoic acid, has been utilized in the preparation of heterocyclic compounds and conjugated organic molecules for applications in materials science and organic electronics. a2bchem.com This highlights the versatility of the thiophenylpropynoic acid scaffold in different fields of chemical research.

Research Applications of Thiophenylpropynoic Acid Derivatives
Derivative ClassResearch FocusKey FindingsSource
N-(thiophen-2-yl) nicotinamidesFungicidal ActivitySome derivatives showed excellent activity against cucumber downy mildew. nih.gov
Tetrazolylalkanoic acidsDual cPLA2α/FAAH InhibitionDevelopment of potent dual inhibitors for potential anti-inflammatory and analgesic applications. nih.gov
3-(Thiophen-3-yl)prop-2-ynoic acid derivativesMaterials ScienceUsed in the synthesis of conjugated organic molecules for organic electronics. a2bchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4O2S B3328555 3-(Thiophen-2-yl)prop-2-ynoic acid CAS No. 4843-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-2-ylprop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCGOHVBZMILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305430
Record name 3-(2-Thienyl)-2-propynoic acid
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Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4843-44-1
Record name 3-(2-Thienyl)-2-propynoic acid
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Record name 3-(2-Thienyl)-2-propynoic acid
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Record name 3-(thiophen-2-yl)prop-2-ynoic acid
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Synthetic Methodologies for 3 Thiophen 2 Yl Prop 2 Ynoic Acid

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 3-(thiophen-2-yl)prop-2-ynoic acid can be achieved through several established routes, each with distinct mechanistic features. These pathways include the formation and subsequent transformation of an acrylic acid precursor, direct coupling methods, and the construction of the alkyne followed by carboxylation.

Wittig Reaction-Based Approaches for Prop-2-enoic Acid Precursors

A common strategy to access the carbon backbone of the target molecule involves the initial synthesis of (E)-3-(thiophen-2-yl)acrylic acid, a key precursor. This is often accomplished via the Wittig reaction, a Nobel Prize-winning method for alkene synthesis. masterorganicchemistry.comyoutube.comyoutube.com

The reaction mechanism commences with the deprotonation of a phosphonium (B103445) salt, such as (carboxymethyl)triphenylphosphonium bromide or its corresponding ester, by a strong base to form a phosphorus ylide. youtube.com This ylide, a nucleophilic carbanion stabilized by the adjacent positively charged phosphorus, then attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde (B41791). masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. youtube.com The inherent instability of the oxaphosphetane ring drives its rapid decomposition into the desired alkene—(E)-3-(thiophen-2-yl)acrylic acid (or its ester)—and triphenylphosphine (B44618) oxide, a thermodynamically stable byproduct that propels the reaction forward. masterorganicchemistry.comyoutube.com The use of a stabilized ylide, where the carbanion is stabilized by the adjacent carboxyl or ester group, generally favors the formation of the (E)-isomer of the acrylic acid precursor.

While this method is robust, challenges can arise from the decomposition of the Wittig salt under basic conditions, which can sometimes lead to lower yields. nih.gov The choice of base and solvent is critical; combinations like sodium hydride or potassium tert-butoxide in solvents such as THF or DMF are commonly employed. nih.govudel.edu

Dehydrohalogenation Reactions for Alkyne Formation

Once the (E)-3-(thiophen-2-yl)acrylic acid precursor is obtained, the triple bond of the propiolic acid can be installed through a two-step sequence of halogenation and double dehydrohalogenation.

First, the alkene double bond is subjected to electrophilic addition with a halogen, typically bromine (Br₂), in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. This reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion to yield a vicinal dibromide, 3-(2,3-dibromo-3-(thiophen-2-yl)propyl)oic acid.

Palladium-Catalyzed Coupling Strategies (e.g., Sonogashira-type) for Alkyne Synthesis

The Sonogashira coupling reaction represents one of the most powerful and direct methods for forming sp²-sp carbon-carbon bonds, making it highly suitable for the synthesis of this compound. numberanalytics.combeilstein-journals.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and usually a copper(I) co-catalyst. numberanalytics.comacs.org

To synthesize the target molecule, this reaction would couple 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-iodothiophene) with propiolic acid or its ester derivative. beilstein-journals.orgrsc.org The catalytic cycle is understood to proceed via three main steps:

Oxidative Addition : A Pd(0) species reacts with the 2-halothiophene, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (propiolic acid) in the presence of a base (like an amine) to form a copper(I) acetylide. This acetylide then transfers the alkyne group to the palladium center, regenerating the copper(I) salt.

Reductive Elimination : The resulting diorganopalladium(II) complex eliminates the final product, this compound, and regenerates the active Pd(0) catalyst, thus completing the cycle.

The use of 2-iodothiophene (B115884) is often preferred over 2-bromothiophene as the C-I bond is more reactive towards oxidative addition. york.ac.uk

Other Synthetic Pathways to the Core Skeleton

An alternative route that avoids the direct use of propiolic acid involves the Corey-Fuchs reaction followed by carboxylation. wikipedia.orgjk-sci.com This two-step sequence begins with the one-carbon homologation of an aldehyde to a terminal alkyne. organic-chemistry.org

In the first step, thiophene-2-carbaldehyde is treated with carbon tetrabromide and triphenylphosphine to generate a 1,1-dibromoalkene intermediate. alfa-chemistry.com This transformation proceeds via a phosphorus ylide, similar to the Wittig reaction. alfa-chemistry.com The resulting 2-(2,2-dibromovinyl)thiophene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). The first equivalent of n-BuLi induces elimination of HBr to form a bromoalkyne, while the second equivalent performs a lithium-halogen exchange to generate a lithium acetylide, 2-(ethynyl-2-yl)thienyllithium. alfa-chemistry.com

In the second step, this lithium acetylide intermediate is quenched with an electrophile. For the synthesis of the target carboxylic acid, the electrophile is carbon dioxide (CO₂), often from solid dry ice. nih.gov An acidic workup then protonates the resulting carboxylate to yield the final product, this compound. This method allows for the formation of the thiophene-alkyne bond first, followed by the introduction of the carboxylic acid functionality. Another approach involves the direct carboxylation of thiophene (B33073) using a base-mediated system with carbonate and carboxylate salts under solvent-free conditions. mdpi.comconsensus.app

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yields and minimizing side products in the synthesis of this compound. The ideal conditions vary significantly depending on the chosen synthetic route.

For Wittig reaction-based approaches , key variables include the choice of base, solvent, and temperature. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often required to generate the ylide from phosphonium salts containing ester groups. The solvent can influence ylide stability and reactivity, with polar aprotic solvents like DMF or DMSO often providing good results.

In dehydrohalogenation reactions , the choice of base and temperature is paramount. Stronger bases like sodium amide are more effective than alkali hydroxides for the double elimination required to form the alkyne. The reaction often requires heating to overcome the high activation energy of the second elimination step.

For Palladium-Catalyzed Coupling Strategies , optimization involves several components. numberanalytics.com The selection of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂), the ligand, the copper(I) co-catalyst, the base, and the solvent all play interconnected roles. nih.govresearchgate.net

ParameterCommon Choices & ConsiderationsImpact on Reaction
Palladium CatalystPdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃The choice of catalyst and its loading (typically 0.1-5 mol%) affects efficiency and cost. Heterogeneous catalysts offer easier separation. researchgate.net
LigandTriphenylphosphine (PPh₃), XPhos, SPhosStabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine (B1218219) ligands can improve yields with less reactive halides (e.g., chlorides).
Copper(I) Co-catalystCuI (typically 1-5 mol%)Crucial for the classic Sonogashira reaction, as it facilitates alkyne activation. Copper-free protocols exist but may require harsher conditions or specific ligands. acs.org
BaseAmines (Et₃N, piperidine, DBU), Inorganic bases (K₂CO₃, Cs₂CO₃)Neutralizes the HX produced and aids in the formation of the copper acetylide. The choice can significantly impact yield. nih.gov
SolventTHF, DMF, Toluene, AcetonitrileSolubility of reactants and catalyst is key. Polar aprotic solvents are common. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, prompting the development of greener alternatives for established reactions. These principles can be applied to the synthesis of this compound, particularly for the Sonogashira coupling.

Key green strategies focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net One significant advancement is the use of water as a reaction medium, often facilitated by micellar catalysis. bohrium.com Surfactants, such as saponins, can form micelles in water, creating a nonpolar microenvironment where the organic reactants and catalyst can concentrate, enabling the reaction to proceed efficiently at ambient temperatures. bohrium.com

Another approach involves the development of recoverable and reusable heterogeneous catalysts. acs.org Immobilizing the palladium catalyst on a solid support (e.g., silica, polymers, or magnetic nanoparticles) allows for easy separation from the reaction mixture by simple filtration, preventing contamination of the product with heavy metals and allowing the catalyst to be recycled for multiple runs. researchgate.netnih.gov

The choice of solvent is also a major focus. Traditional polar aprotic solvents like DMF and NMP are effective but pose environmental and health risks. acs.org Research has explored more benign alternatives, including bio-based solvents like γ-valerolactone-based ionic liquids or using solvent/base blends like HEP/water/TMG that can also be recycled. nih.govresearchgate.net Furthermore, protocols have been developed that are ligand-free, copper-free, and base-free, often using eco-friendly solvent systems like water mixed with ethanol (B145695), which significantly reduces the complexity and waste associated with the reaction. researchgate.net These innovations make the synthesis more sustainable and economically viable, especially for larger-scale production. acs.org

Scalability and Industrial Relevance of Synthetic Procedures

The industrial-scale synthesis of this compound is a critical consideration for its potential applications in pharmaceuticals, materials science, and other chemical industries. The feasibility of large-scale production is primarily determined by the availability and cost of starting materials, the efficiency and robustness of the synthetic route, and the ease of purification of the final product. While specific pilot plant or industrial-scale synthesis data for this compound is not extensively published in open literature, an analysis of the common synthetic methodologies and the market for key intermediates provides insight into its industrial relevance.

The most probable synthetic routes to this compound on an industrial scale would likely involve the Sonogashira cross-coupling reaction or the carboxylation of a suitable thiophene-containing precursor. The Sonogashira reaction, a powerful and versatile method for the formation of carbon-carbon bonds, is widely used in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). alfa-chemical.compharmint.net Its scalability has been demonstrated in numerous manufacturing processes. alfa-chemical.compharmint.net

Another critical reagent is propiolic acid or its esters, which could be coupled with a halogenated thiophene. Propiolic acid is a commercially available compound, and its synthesis via the oxidation of propargyl alcohol is an established industrial process. wikipedia.org

The scalability of the Sonogashira coupling itself depends on several factors, including catalyst selection (typically palladium-based), reaction conditions (temperature, pressure, solvent), and the method of product isolation and purification. Process optimization studies for similar Sonogashira reactions in the pharmaceutical industry have focused on reducing catalyst loading, minimizing reaction times, and developing efficient workup procedures to remove residual metals, which is a critical quality attribute for pharmaceutical products. alfa-chemical.compharmint.net

The carboxylation of 2-ethynylthiophene (B1312097) represents an alternative and atom-economical route. This could be achieved using carbon dioxide as the carboxylating agent. While conceptually straightforward, the practical implementation of carboxylation reactions on a large scale can present challenges related to the handling of gaseous reagents and ensuring efficient conversion.

The industrial relevance of this compound is also tied to the broader importance of thiophene-containing compounds in various industries. Thiophene derivatives are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. For instance, patents exist for the commercially feasible production of related compounds like 2-thiophenecarboxylic acid, indicating a demand for thiophene-based building blocks. sigmaaldrich.com

Table of Key Reagents and Intermediates

Compound NameCAS NumberRole in SynthesisCommercial Availability
2-Ethynylthiophene4298-52-6Starting MaterialCommercially available from multiple suppliers in research quantities; bulk quantities likely available by quote. alfa-chemical.compharmint.netsigmaaldrich.comcalpaclab.comtcichemicals.comchemscene.comfishersci.comsigmaaldrich.comcymitquimica.combldpharm.com
Propiolic acid471-25-0Reagent (for coupling)Commercially available. wikipedia.org
2-Iodothiophene3437-95-4Potential Starting Material (for Sonogashira coupling)Commercially available.
2-Bromothiophene1003-09-4Potential Starting Material (for Sonogashira coupling)Commercially available.
Palladium catalystsVariousCatalyst (for Sonogashira coupling)Wide variety of catalysts are commercially available.
Copper(I) iodide7681-65-4Co-catalyst (for Sonogashira coupling)Commercially available.

Chemical Transformations and Derivatization of 3 Thiophen 2 Yl Prop 2 Ynoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established organic reactions.

The conversion of 3-(thiophen-2-yl)prop-2-ynoic acid into its corresponding esters, known as prop-2-ynoates, is a fundamental transformation. This can be achieved through several standard methods.

One common approach is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). scienceready.com.au The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester and water. scienceready.com.au

For substrates that may be sensitive to strong acidic conditions, alternative methods are employed. The Steglich esterification offers a milder route, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another approach involves a two-step process where the carboxylic acid is first converted to its more reactive acid chloride, which is then treated with an alcohol to yield the ester. commonorganicchemistry.com

Table 1: Common Esterification Methods

Method Reagents & Conditions Substrate Suitability
Fischer-Speier Esterification Alcohol (e.g., MeOH, EtOH) in excess, catalytic H₂SO₄, heat (reflux) Best for simple primary and secondary alcohols. scienceready.com.aucommonorganicchemistry.com
Steglich Esterification Alcohol, DCC, catalytic DMAP Good for acid-sensitive substrates; suitable for tertiary alcohols. commonorganicchemistry.com

The synthesis of amides from this compound is accomplished by forming a peptide-like bond with a primary or secondary amine. While direct reaction is possible, it is often inefficient. Therefore, the carboxylic acid is typically activated using peptide coupling reagents. omicsonline.orguni-kiel.de These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. omicsonline.org

A wide variety of modern coupling reagents have been developed to ensure high yields, fast reaction times, and minimal side reactions, particularly the suppression of racemization if chiral amines are used. uni-kiel.debachem.com These reactions are generally performed under mild, often room-temperature, conditions in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation

Reagent Class Examples Notes
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) Classic reagents; often used with additives like HOBt to minimize side reactions. peptide.com
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTU Highly efficient, fast reactions, suitable for sterically hindered amino acids. sigmaaldrich.com
Onium Salts (Phosphonium) BOP, PyBOP, PyAOP Generate highly reactive intermediates; known for clean reactions and high solubility. bachem.comsigmaaldrich.com
Organophosphorus T3P (Propylphosphonic Anhydride) Safe, water-soluble byproducts are easily removed. vt.edu

The reduction of the carboxylic acid functionality can lead to either primary alcohols or aldehydes, depending on the choice of reducing agent and reaction conditions. A full reduction to the corresponding primary alcohol, 3-(thiophen-2-yl)prop-2-yn-1-ol, can be achieved using a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

However, for the partial reduction to the aldehyde, 3-(thiophen-2-yl)prop-2-ynal, a more selective approach is required. Direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more reactive than the starting acid. A common strategy is to first convert the carboxylic acid to an ester and then perform a partial reduction using a sterically hindered and less reactive reducing agent. masterorganicchemistry.com

Diisobutylaluminium hydride (DIBAL-H) is exceptionally useful for this transformation. masterorganicchemistry.comchemistrysteps.com When one equivalent of DIBAL-H is added to an ester of this compound at low temperatures (typically -78 °C), a stable tetrahedral intermediate is formed. chemistrysteps.comyoutube.com This intermediate does not collapse to the aldehyde until an aqueous workup is performed, which hydrolyzes the complex to release the desired aldehyde. chemistrysteps.com This method prevents over-reduction to the alcohol. masterorganicchemistry.com The reaction is chemoselective, leaving the alkyne and thiophene (B33073) moieties intact. researchgate.net

For many synthetic applications, the carboxylic acid is converted into a more reactive derivative, such as an acyl halide. vaia.com Acyl chlorides are the most common and are readily prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comorgsyn.org The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. vaia.com

These resulting acyl halides are versatile intermediates. They react readily with a wide range of nucleophiles. For instance, hydrolysis with water regenerates the carboxylic acid, alcoholysis yields esters, and aminolysis produces amides. vaia.com They can also react with a carboxylate salt to form a carboxylic anhydride, another useful activated derivative.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a key site for addition reactions, most notably hydrogenation.

The alkyne moiety can be fully or partially reduced using catalytic hydrogenation, yielding either the corresponding alkane or alkene. The outcome of the reaction is highly dependent on the catalyst and conditions used.

Partial Hydrogenation to Alkenes: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. The Lindlar catalyst (palladium on calcium carbonate, treated with lead(II) acetate (B1210297) and quinoline) is the standard reagent for this transformation. pearson.comontosight.ai The hydrogenation of this compound in the presence of Lindlar's catalyst and hydrogen gas (H₂) results in the syn-addition of two hydrogen atoms across the triple bond. This stereoselective process exclusively yields the Z-alkene, (Z)-3-(thiophen-2-yl)prop-2-enoic acid. vaia.commasterorganicchemistry.com

Complete Hydrogenation to Alkanes: For the complete saturation of the triple bond to form the corresponding alkane, 3-(thiophen-2-yl)propanoic acid, a more active catalyst is used. chemistrysteps.com Standard hydrogenation conditions, such as using palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with a hydrogen atmosphere, will efficiently reduce the alkyne to an alkane. Under typical conditions for alkyne reduction, the thiophene ring remains intact due to its aromatic stability. rsc.orgmdpi.com However, more forceful conditions can lead to the saturation of the thiophene ring as well. rsc.orgresearchgate.net

Table 3: Hydrogenation Products of this compound

Target Product Reagents & Catalyst Resulting Moiety
(Z)-3-(Thiophen-2-yl)prop-2-enoic acid H₂, Lindlar's Catalyst cis (Z)-Alkene
3-(Thiophen-2-yl)propanoic acid H₂, Pd/C or PtO₂ Alkane

Click Chemistry (e.g., Huisgen Cycloaddition) with Azides

The carbon-carbon triple bond in this compound makes it an ideal substrate for click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole rings. wikipedia.orgillinois.edu This reaction, especially the copper-catalyzed variant (CuAAC), is known for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govorganic-chemistry.org The reaction typically proceeds under mild conditions, often in aqueous solvents, to exclusively yield the 1,4-disubstituted triazole isomer. nih.gov

In the context of this compound, the reaction would involve treating the acid with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The resulting product would be a 1,2,3-triazole with the thiophene moiety at the 4-position and the substituent from the azide at the 1-position, while retaining the carboxylic acid group.

Furthermore, as a 2-ynoic acid, this compound can potentially undergo a decarboxylation/cycloaddition cascade. This process would bypass the need for handling potentially unstable terminal alkynes, with the 2-ynoic acid serving as a precursor that generates the alkyne in situ. nih.gov

Table 1: Representative Huisgen Cycloaddition Reaction with this compound

Azide Reactant (R-N₃)Catalyst SystemProduct (1,4-disubstituted 1,2,3-triazole)
Benzyl azideCu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate)1-Benzyl-4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
Phenyl azideCu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate)1-Phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
3-Azidopropyl amineCu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate)1-(3-Aminopropyl)-4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid

This table presents hypothetical products based on established click chemistry principles.

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing carboxylic acid group, makes it susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: While the triple bond is generally less reactive towards electrophiles than an alkene, reactions with halogens (e.g., Br₂, Cl₂) can occur. The addition would proceed via a cyclic halonium ion intermediate, typically resulting in the anti-addition product. The initial addition would yield a dihalo-substituted acrylic acid derivative.

Nucleophilic Addition: The triple bond is highly activated for nucleophilic attack. This type of reaction, often referred to as a conjugate or Michael addition, can be carried out with a variety of nucleophiles. For instance, soft nucleophiles like thiols (thiol-yne reaction) and amines (amino-yne reaction) readily add to the triple bond, usually in the presence of a base catalyst. nih.gov The addition of a thiol (R-SH) would lead to the formation of a β-thioacrylic acid derivative. Similarly, the addition of a primary or secondary amine would yield an enamine. These reactions are highly regioselective, with the nucleophile attacking the β-carbon (the carbon further from the carboxylic acid) to form the more stable intermediate. nih.gov

Table 2: Examples of Addition Reactions to the Triple Bond

ReagentReaction TypeExpected Product
Bromine (Br₂)Electrophilic Addition(E)-2,3-Dibromo-3-(thiophen-2-yl)acrylic acid
Thiophenol (PhSH)Nucleophilic Addition(Z)-3-(Phenylthio)-3-(thiophen-2-yl)acrylic acid
PiperidineNucleophilic Addition(Z)-3-(Piperidin-1-yl)-3-(thiophen-2-yl)acrylic acid

This table illustrates expected products based on known reactivity patterns of activated alkynes.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

Beyond the Huisgen cycloaddition, the activated triple bond of this compound can participate in other cycloaddition reactions.

Diels-Alder Reaction: In the Diels-Alder reaction, an alkyne can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.comlibretexts.org Due to the electron-withdrawing nature of the carboxylic acid group, this compound is an activated dienophile. youtube.com The reaction with a diene, such as 1,3-butadiene, would yield a cyclohexadiene derivative. The reaction is typically promoted by heat, and the stereochemistry of the diene is retained in the product. masterorganicchemistry.com

1,3-Dipolar Cycloaddition: The alkyne can also react with other 1,3-dipoles besides azides. A notable example is the reaction with nitrile oxides (R-C≡N⁺-O⁻) to synthesize isoxazoles, which are five-membered heterocyclic compounds. nih.govnih.gov This reaction provides a direct route to highly substituted isoxazoles, which are valuable scaffolds in medicinal chemistry. researchgate.net The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile. wikipedia.org

Reactions Involving the Thiophene Heterocycle

The thiophene ring in this compound is an aromatic system that can undergo various substitution and functionalization reactions.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. wikipedia.org Substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). researchgate.net In this compound, the C2 position is already substituted. The prop-2-ynoic acid substituent is electron-withdrawing, which generally deactivates the ring towards electrophilic attack. However, the inherent high reactivity of the thiophene ring still allows for substitution to occur, primarily at the C5 position. The directing effect of the sulfur atom and the deactivating effect of the side chain will influence the reaction conditions required.

Metalation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The thiophene ring can be readily metalated, typically through deprotonation with a strong base like n-butyllithium. wikipedia.org For this compound, after protecting the acidic proton of the carboxylic acid, metalation would occur at the C5 position. The resulting thienyllithium species is a potent nucleophile that can react with various electrophiles.

This lithiated intermediate is also a precursor for transition-metal-catalyzed cross-coupling reactions. For instance, it can be converted to a boronic acid or ester and used in a Suzuki-Miyaura coupling. Alternatively, and more commonly, the thiophene ring can first be halogenated (e.g., at the 5-position), and this halo-derivative can then undergo a Suzuki-Miyaura reaction with a boronic acid in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is a powerful method for forming carbon-carbon bonds and attaching various aryl or vinyl groups to the thiophene ring.

Table 3: Representative Suzuki-Miyaura Coupling Sequence

StepReagentIntermediate/Product
1. HalogenationN-Bromosuccinimide (NBS)3-(5-Bromothiophen-2-yl)prop-2-ynoic acid
2. Suzuki CouplingPhenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)3-(5-Phenylthiophen-2-yl)prop-2-ynoic acid

This table outlines a plausible synthetic sequence based on established Suzuki-Miyaura reaction protocols for thiophenes.

Functionalization of the Thiophene Ring (e.g., Halogenation, Nitration)

Direct functionalization of the thiophene ring through electrophilic substitution provides a route to a variety of derivatives.

Halogenation: Thiophene reacts readily with halogens such as chlorine, bromine, and iodine. wikipedia.org For this compound, halogenation is expected to occur regioselectively at the C5 position. Mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used to achieve monosubstitution. rsc.org

Nitration: Nitration of thiophene can be achieved using milder nitrating agents than those used for benzene, such as acetyl nitrate. The reaction is also expected to yield the 5-nitro derivative of this compound. The introduction of a nitro group opens up further synthetic possibilities, as the nitro group can be reduced to an amine or act as a directing group for further substitutions.

Stereoselective and Asymmetric Transformations of Derivatives

The development of methods for the stereoselective and asymmetric synthesis of molecules is a cornerstone of modern medicinal and materials chemistry. It allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological activity and material properties.

For derivatives of this compound, the primary sites for introducing chirality are the carbon atoms of the alkyne bond. This could be achieved through transformations such as asymmetric hydrogenation or asymmetric conjugate addition. However, a review of the current scientific literature indicates that stereoselective transformations involving this specific compound or its simple derivatives are a largely unexplored area of research.

Potential stereoselective transformations would likely involve derivatives of the parent acid, such as its corresponding esters, amides, or ketones (ynones), to modulate the reactivity of the α,β-unsaturated system.

Potential Asymmetric Transformations:

Asymmetric Hydrogenation: The alkyne can be selectively reduced to a (Z)- or (E)-alkene. Subsequent asymmetric hydrogenation of the resulting α,β-unsaturated carboxylic acid derivative using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could yield a chiral propanoic acid derivative. The stereochemical outcome would be dependent on the catalyst and reaction conditions chosen.

Asymmetric Conjugate Addition: The conversion of the carboxylic acid to an ynone (a ketone adjacent to the alkyne) would create a Michael acceptor. The asymmetric conjugate addition of nucleophiles (e.g., organocuprates, thiols, or carbon nucleophiles) catalyzed by a chiral metal complex or an organocatalyst could install a new stereocenter at the β-position. sioc-journal.cn Chiral squaramide catalysts, for instance, have been successfully used for asymmetric Michael additions to other activated systems. mdpi.com

Asymmetric Cyclization: Derivatives of the acid could potentially undergo intramolecular cyclization reactions where a new stereocenter is formed. For example, an amide derivative could be designed to undergo a stereoselective cascade reaction, similar to the sulfa-Michael/aldol cascades used to synthesize chiral spiro-thiophenes. researchgate.net

Table 2: Hypothetical Stereoselective Transformations of a Derivative

Derivative Transformation Potential Chiral Catalyst/Reagent Chiral Product
(E)-3-(Thiophen-2-yl)acrylic acid Asymmetric Hydrogenation Ru(BINAP)Cl₂ (R)- or (S)-3-(Thiophen-2-yl)propanoic acid
1-(Thiophen-2-yl)prop-2-yn-1-one Asymmetric Michael Addition Chiral Copper-Bisoxazoline Complex Chiral β-substituted propiophenone

It is important to reiterate that while these transformations are well-established for other classes of compounds, their application to derivatives of this compound has not been specifically reported. This represents a potential area for future research, offering pathways to new chiral molecules with interesting biological or material properties.

Advanced Spectroscopic and Structural Elucidation of 3 Thiophen 2 Yl Prop 2 Ynoic Acid and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of key functional groups within a molecule. For 3-(Thiophen-2-yl)prop-2-ynoic acid, these techniques are crucial for confirming the presence of the carboxylic acid, alkyne, and thiophene (B33073) moieties.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the stretching vibrations of the carboxylic acid group. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak around 1700-1725 cm⁻¹.

The carbon-carbon triple bond (C≡C) of the prop-2-ynoic acid chain would likely produce a weak to medium absorption band in the range of 2190-2260 cm⁻¹. The C-H stretching vibration of the thiophene ring is expected to be observed around 3100 cm⁻¹, while the C=C stretching vibrations within the thiophene ring would appear in the 1400-1500 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, may be more difficult to identify but is expected in the 800-600 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong, Sharp
AlkyneC≡C stretch2190-2260Weak to Medium
ThiopheneC-H stretch~3100Medium
ThiopheneC=C stretch1400-1500Medium
ThiopheneC-S stretch600-800Weak to Medium

Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, which often shows a weak band in FT-IR, is expected to exhibit a strong and sharp signal in the Raman spectrum in the 2190-2260 cm⁻¹ region due to the change in polarizability during the stretching vibration. The symmetric stretching of the thiophene ring is also expected to be a strong band in the Raman spectrum. In contrast, the polar C=O and O-H bonds of the carboxylic acid would likely show weaker signals in the Raman spectrum compared to their FT-IR absorptions.

Table 2: Predicted Raman Spectral Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
AlkyneC≡C stretch2190-2260Strong, Sharp
ThiopheneSymmetric Ring Stretch1350-1450Strong
Carboxylic AcidC=O stretch1700-1725Weak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

The ¹H NMR spectrum of this compound would provide information on the number and types of protons present. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons of the thiophene ring would appear in the aromatic region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern. For a 2-substituted thiophene ring, three distinct proton signals are expected, exhibiting characteristic coupling constants (J-values) that can be used to assign their positions.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COOH10.0 - 13.0broad s-
Thiophene H-5~7.6ddJ₅,₄ ≈ 5 Hz, J₅,₃ ≈ 1 Hz
Thiophene H-3~7.2ddJ₃,₄ ≈ 3.5 Hz, J₃,₅ ≈ 1 Hz
Thiophene H-4~7.1ddJ₄,₅ ≈ 5 Hz, J₄,₃ ≈ 3.5 Hz

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The two sp-hybridized carbons of the alkyne group would appear in the region of 70-90 ppm. The carbons of the thiophene ring would resonate in the aromatic region, generally between 120 and 140 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 170
Thiophene C-2 (ipso)130 - 140
Thiophene C-5128 - 135
Thiophene C-3125 - 130
Thiophene C-4127 - 132
C≡C (alpha to COOH)70 - 80
C≡C (beta to COOH)80 - 90

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For this compound, this would primarily show the couplings between the protons on the thiophene ring, helping to confirm their relative positions. a2bchem.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the thiophene carbon signals based on the already assigned proton signals. a2bchem.com

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the exact mass can be calculated based on its molecular formula, C₇H₄O₂S. This calculated value serves as a crucial reference for verifying the compound's identity in a sample, as HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. The monoisotopic mass is determined by summing the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ³²S).

ParameterValueMolecular FormulaC₇H₄O₂SCalculated Monoisotopic Mass151.99320 DaNominal Mass152 Da

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Despite the utility of this technique, a search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Therefore, direct experimental data for the following subsections are not available.

Molecular Conformation and Geometry in the Crystalline State

Without a crystal structure, the specific details of the molecular conformation and geometry of this compound in the crystalline state, such as the planarity of the thiophene and carboxylic acid groups relative to the alkyne linker, remain experimentally unconfirmed.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π-π Stacking)

A crystallographic analysis would be essential to identify and quantify the intermolecular forces that stabilize the crystal lattice. These would likely include hydrogen bonding between the carboxylic acid moieties, and potentially C-H···π or π-π stacking interactions involving the thiophene rings. However, in the absence of experimental crystallographic data, a definitive analysis of these interactions is not possible.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a computational method applied to crystallographic data to visualize and quantify intermolecular interactions within a crystal. It maps the different types of close contacts that a molecule makes with its neighbors. As no crystal structure data for this compound is available, a Hirshfeld surface analysis and the generation of corresponding fingerprint plots cannot be performed.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for characterizing the photophysical properties of a molecule. UV-Vis spectroscopy measures the wavelengths of light a molecule absorbs, providing insight into its electronic transitions. Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light, revealing information about its excited states and relaxation pathways.

A comprehensive search of scientific literature did not retrieve specific experimental photophysical data, such as absorption maxima (λmax), emission maxima, or fluorescence quantum yields for this compound. Therefore, a detailed discussion of its photophysical properties based on experimental findings cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is anticipated to be characterized by transitions involving the π-electron system. The molecule comprises a thiophene ring, which is an electron-rich aromatic heterocycle, conjugated with a carboxylic acid group via a carbon-carbon triple bond (alkyne). This extended π-conjugation is expected to give rise to absorption bands in the ultraviolet (UV) region.

The principal electronic transitions would likely be of the π → π* type, originating from the conjugated system. The thiophene ring itself exhibits characteristic UV absorption bands. The presence of the acryloyl moiety (-C≡C-COOH) in conjugation with the thiophene ring is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted thiophene. This shift is due to the delocalization of π-electrons over the entire conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The carboxylic acid group can also influence the electronic spectrum. Its carbonyl group possesses n-electrons (non-bonding electrons) on the oxygen atom, making n → π* transitions possible. However, these are typically much weaker in intensity than π → π* transitions and may be obscured by the stronger absorption bands. The solvent environment is expected to play a significant role in the position of the absorption bands (solvatochromism), with polar solvents potentially leading to shifts in the λmax values due to interactions with the carboxylic acid group.

Detailed experimental data, including specific λmax values and molar extinction coefficients (ε), for this compound are not readily found in the surveyed scientific literature. Therefore, a definitive data table for its electronic transitions cannot be provided at this time.

Fluorescence and Phosphorescence Studies (if applicable to derivatives)

The potential for this compound and its derivatives to exhibit luminescence (fluorescence and phosphorescence) is an area of scientific interest, though specific studies are not widely reported.

Fluorescence:

Thiophene-containing conjugated molecules can be fluorescent. Whether this compound itself is fluorescent would depend on the efficiency of radiative decay from its first excited singlet state (S1) versus non-radiative decay pathways (such as internal conversion and intersystem crossing). The rigid alkyne linker can be favorable for fluorescence, as it reduces vibrational modes that often contribute to non-radiative decay.

The fluorescence properties are expected to be highly tunable in derivatives of this compound. The introduction of electron-donating or electron-withdrawing groups on the thiophene ring or modification of the carboxylic acid group (e.g., esterification) would significantly alter the HOMO-LUMO gap and the intramolecular charge transfer (ICT) character of the excited state. For instance, creating a donor-π-acceptor (D-π-A) structure by introducing a strong donor on the thiophene ring could enhance fluorescence and lead to large Stokes shifts, a desirable property for applications in molecular probes and optoelectronics.

Phosphorescence:

Phosphorescence, which involves emission from a triplet excited state (T1), is often observed in molecules containing heavy atoms, which facilitate intersystem crossing from the singlet to the triplet state. While sulfur in the thiophene ring can enhance spin-orbit coupling to some extent, strong phosphorescence at room temperature is less common for purely organic molecules.

However, derivatives of this compound could be designed to be phosphorescent. For example, the formation of metal complexes using the carboxylic acid group could introduce heavy metal centers (e.g., iridium(III), platinum(II)), which are well-known to promote intersystem crossing and lead to strong phosphorescence. Such derivatives could have applications in areas like organic light-emitting diodes (OLEDs) and bio-imaging.

As with UV-Vis data, specific experimental data on the fluorescence and phosphorescence of this compound and its derivatives, including quantum yields and lifetimes, are not available in the reviewed literature.

Computational and Theoretical Investigations of 3 Thiophen 2 Yl Prop 2 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules. For 3-(thiophen-2-yl)prop-2-ynoic acid, these methods offer a detailed picture of its structure and potential chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been effectively applied to thiophene (B33073) derivatives to understand their structural and electronic properties. nih.govmdpi.com DFT calculations, often using functionals like B3LYP in combination with basis sets such as aug-cc-pVTZ, provide a balance between accuracy and computational cost. nih.gov

The initial step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For thiophene-based compounds, DFT has been shown to yield optimized structural parameters that are in good agreement with experimental data. nih.gov This foundational analysis is essential for all subsequent computational studies, as the accuracy of other predicted properties is highly dependent on the correctness of the optimized geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For instance, studies on related thiophene derivatives have shown that the HOMO-LUMO energy gap can be influenced by substituent groups on the thiophene ring. nih.gov In some thiophene-based systems, the HOMO is localized over the thiophene ring, while the LUMO is distributed over other parts of the molecule, indicating the sites of potential electrophilic and nucleophilic attack. mdpi.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

Parameter Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap Data not available in search results

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net In thiophene carboxylic acids, the MEP analysis can highlight the electrophilic and nucleophilic corners of the molecule, providing insights into its interaction with other chemical species. nih.govresearchgate.net

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These include chemical potential, global hardness, and softness. mdpi.com Hardness is a measure of the resistance to change in electron distribution, while electrophilicity is an index that quantifies the ability of a species to accept electrons. These parameters are crucial for comparing the reactivity of different molecules. For example, in studies of thiophene derivatives, these descriptors have been used to explain differences in reaction yields and to predict the propensity of aromatic acids to react with nucleophiles. researchgate.net

Table 2: Reactivity Descriptors

Descriptor Value
Chemical Potential Data not available in search results
Global Hardness Data not available in search results
Global Softness Data not available in search results
Electrophilicity Index Data not available in search results

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock theory, can be used to evaluate molecular geometry, electronic structure, and reactivity. researchgate.net While computationally more demanding than DFT, ab initio calculations can provide a more profound understanding of electronic properties. For instance, in a study comparing DFT and Hartree-Fock theory for thiophene carboxylic acids, significant differences were observed in the delocalization of the LUMO, highlighting the importance of the chosen theoretical method. researchgate.net An ab initio investigation of a related thiophene derivative using local density approximation (LDA) and Engel-Vosko generalized gradient approximation (EV-GGA) revealed anisotropic optical constants and provided insights into the electronic structure and band dispersion. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are vital for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Calculations are often carried out using a functional like B3LYP with a suitable basis set, such as 6-311G(d,p). mdpi.com The calculated chemical shifts for this compound would be expected to show distinct signals for the thiophene ring protons and carbons, the acetylenic carbons, and the carboxylic acid proton. The chemical environment of each nucleus, influenced by the electron-withdrawing carboxylic acid group and the electron-rich thiophene ring, would be reflected in these predicted values.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations are also commonly performed using DFT methods. mdpi.com The predicted vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the O-H stretching of the carboxylic acid would appear as a broad band at high wavenumbers, while the C≡C triple bond stretching would be observed in the region of 2100-2260 cm⁻¹. The C=O stretching of the carboxyl group would also be a prominent feature.

Table 1: Predicted Vibrational Frequencies for this compound This table presents hypothetical data based on typical values for similar compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3200-3500 (broad)
Acetylene C≡C Stretch 2150-2250
Carbonyl C=O Stretch 1700-1750
Thiophene Ring C-H Stretch 3050-3150
Thiophene Ring C-S Stretch 600-800

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its flexibility and interactions with its environment.

The conformational landscape of this compound is primarily determined by the rotation around the single bond connecting the thiophene ring and the prop-2-ynoic acid moiety. A relaxed potential energy surface scan can be performed to identify the most stable conformers and the energy barriers between them. researchgate.net It is expected that the planar conformer, where the carboxylic acid group is coplanar with the thiophene ring, would be the most stable due to extended conjugation. The flexibility of the molecule would likely be limited due to the rigidity of the alkyne and the aromatic ring.

The properties of this compound can be significantly influenced by the solvent. Computational models such as the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on the molecule's geometry, electronic structure, and spectroscopic parameters. In polar solvents, it is anticipated that the carboxylic acid group will be stabilized through hydrogen bonding, potentially leading to changes in the conformational preferences and the vibrational frequencies of the O-H and C=O bonds.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations can elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is crucial for understanding the reactivity of the molecule and for designing synthetic routes. For example, the addition of nucleophiles to the alkyne or esterification of the carboxylic acid could be modeled to predict the most likely reaction pathways.

Computational Design of Novel Derivatives with Tailored Properties

Computational methods are invaluable for the rational design of new molecules based on the this compound scaffold. By systematically modifying the structure, for instance, by introducing different substituents on the thiophene ring, it is possible to tune the electronic and optical properties of the molecule. This approach is particularly relevant in the development of new materials for organic electronics or for the design of new drug candidates. a2bchem.com For example, the introduction of electron-donating or electron-withdrawing groups could be used to modify the HOMO-LUMO gap of the molecule, thereby altering its absorption and emission properties.

Applications of 3 Thiophen 2 Yl Prop 2 Ynoic Acid in Advanced Materials and Chemical Sciences

Precursors for Liquid Crystalline Materials

Derivatives of 3-(Thiophen-2-yl)prop-2-ynoic acid have been successfully utilized in the creation of materials for photoalignment of liquid crystals, a non-contact method for controlling the orientation of liquid crystal molecules, which is crucial for the manufacturing of liquid crystal displays (LCDs). researchgate.netrsc.org

Photoalignment layers can be synthesized using prop-2-enoates derived from this compound. researchgate.netrsc.org The synthesis involves esterification with various fluorinated and non-fluorinated 4-[(4-alkoxyphenyl)diazenyl]phenols. researchgate.net These azo-containing thiophene-based compounds are designed to exhibit photo-induced anisotropy. When exposed to linearly polarized UV light, the molecules in the thin film layer align themselves, creating a surface that directs the orientation of a bulk commercial nematic liquid crystal. researchgate.netrsc.org This process offers a promising alternative to the traditional mechanical rubbing method for creating alignment layers in LCDs. rsc.org

The effectiveness of the photoalignment is highly dependent on the specific molecular structure of the thiophene-based prop-2-enoates. researchgate.netrsc.org Research has demonstrated that several structural factors significantly influence the quality of liquid crystal alignment.

Fluorine Substitution : The presence and position of fluorine substituents on the phenyl ring are critical. Materials with lateral fluoro-substituents generally induce excellent photoalignment, whereas their non-fluorinated equivalents tend to produce unsatisfactory results. researchgate.netrsc.org Compounds with a mono-fluoro-substituent meta to the azo linkage show excellent photoalignment, while those with the substituent in the ortho position exhibit reasonable alignment. researchgate.net

Thiophene (B33073) Isomerism : The position of the substituent on the thiophene ring also plays a key role. Derivatives based on 3-(thiophen-3-yl)prop-2-enoic acid have been found to provide better photoalignment compared to their 2-substituted isomeric counterparts. researchgate.netrsc.org

Combined Effect : Compounds that incorporate both a 3-thienyl terminal moiety and fluorine substituents demonstrate superior photoalignment capabilities compared to their non-heterocyclic or non-fluorinated analogs. researchgate.net

The table below summarizes experimental findings on the photoalignment behavior of various prop-2-enoates derived from thiophene-based acids.

Compound Code PrefixTerminal MoietyFluorine SubstitutionPhotoalignment Quality
C10:3Phenyl (non-thiophene)NoneVery very low
C4:2F3-ThienylMono-fluoroVery good
C4:2,6F3-ThienylDi-fluoroExcellent

Ligands and Precursors in Coordination Chemistry

The carboxylate group and the thiophene ring of this compound and its derivatives make it a valuable ligand in coordination and supramolecular chemistry. The sulfur atom in the thiophene ring can act as a soft donor site, and the carboxylate group provides a hard donor site, allowing for versatile coordination behaviors.

Thiophene-based carboxylic acids are employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org These materials are constructed from metal ions or clusters connected by organic ligands, forming porous, crystalline structures. rsc.org Thiophene-containing linkers are of particular interest because the polarizable sulfur atoms can enhance host-guest interactions, which is beneficial for applications like gas adsorption and selectivity. mdpi.com

While direct use of this compound is less common, derivatives like thieno[3,2-b]thiophene-2,5-dicarboxylic acid have been used to construct robust, three-dimensional porous coordination networks. mdpi.com The synthesis typically involves the reaction of the thiophene-based ligand with a metal salt under solvothermal conditions. mdpi.com The resulting MOFs can exhibit unique architectures, such as stacked 2D layers that form 1D columns suitable for charge transport. mit.edu

The study of lanthanide(III) coordination compounds is a significant area of research due to their potential applications in luminescent materials and magnetic devices. mdpi.com Thiophene-containing ligands, including derivatives of this compound, can coordinate with lanthanide ions. For instance, thieno[3,2-b]thiophene-2,5-dicarboxylate has been used to synthesize a series of rare-earth MOFs with varying structural features dependent on the lanthanide ion's size. mdpi.com These compounds form binuclear metal-carboxylate building units that assemble into three-dimensional networks. mdpi.com The interaction between lanthanide ions and ligands containing sulfur heteroatoms can lead to novel coordination geometries and interesting photophysical properties. mdpi.comcapes.gov.br

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, to build complex, ordered structures from molecular components. Derivatives of thiophene-based acids are effective building blocks in crystal engineering. For example, chalcones containing a thiophene unit have been shown to form extended structures through a combination of C—H⋯N and C—H⋯O hydrogen bonds, which link the molecules into sheets. nih.gov The specific arrangement of molecules in the crystal lattice is directed by these weak interactions. The thieno[3,2-b]thiophene (B52689) unit, when incorporated into larger molecules, can also drive the formation of metallo-supramolecular polymers through π-stacking of the aromatic subunits. mdpi.com

Intermediate in the Synthesis of Functional Organic Molecules

The inherent reactivity of its dual functional groups—the thiophene ring and the propynoic acid chain—allows this compound to serve as a foundational scaffold for more complex molecular architectures.

Building Blocks for Conjugated Polymers and Oligomers

Thiophene-based conjugated polymers and oligomers are a cornerstone of modern organic electronics due to their excellent charge transport properties and environmental stability. The thiophene ring provides a robust, electron-rich unit that facilitates π-electron delocalization along the polymer backbone, which is essential for semiconducting behavior.

This compound is a prime candidate for incorporation into these materials. The propiolic acid group (an alkyne) can participate in various polymerization reactions, such as Glaser coupling or other cross-coupling reactions, to form extended conjugated systems. Furthermore, the carboxylic acid can be converted into other functional groups (e.g., esters, amides, or halides) to tune the solubility, processability, and electronic properties of the resulting polymers. The regioselective functionalization of 3-substituted thiophenes is a well-established strategy for creating highly ordered, head-to-tail coupled polythiophenes, which exhibit superior electronic performance. clockss.org While direct polymerization of this specific acid is not widely documented, its structure is emblematic of the functionalized monomers used to build complex, high-performance polymers for electronic and optoelectronic applications.

Scaffolds for Heterocyclic Synthesis

The structure of this compound is a versatile starting point for the synthesis of more complex heterocyclic systems. a2bchem.com The alkyne and carboxylic acid groups are reactive sites that can undergo a variety of cyclization and condensation reactions. For instance, the propynoic acid moiety can react with binucleophiles to construct new rings fused to or substituted on the thiophene core.

Research has shown that related thiophene derivatives can be elaborated into a wide range of fused heterocycles like thieno[2,3-b]pyridines and other condensed systems. researchgate.net For example, 2-aminothiophene derivatives can be used to synthesize thiazole-containing oligopeptides. clockss.org The reactivity of the alkyne in this compound makes it a suitable substrate for cycloaddition reactions or transition-metal-catalyzed annulations to generate polycyclic aromatic systems containing the thiophene unit. These complex heterocycles are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov

Catalytic Applications of Derivatives (if directly relevant to the compound as a precursor)

While the parent acid is not typically a catalyst itself, it serves as an excellent precursor for synthesizing derivatives that can act as ligands in catalysis or as organocatalysts.

Ligands for Transition Metal Catalysis

The development of late transition metal catalysts, particularly those based on nickel and palladium, has been crucial for advancements in polymer chemistry and cross-coupling reactions. mdpi.com The performance of these catalysts is highly dependent on the structure of the coordinating ligands.

Derivatives of this compound can be readily synthesized to act as potent ligands. For example, the carboxylic acid can be converted to an amide, creating a thiophene-amide scaffold. Such structures can act as bidentate or monodentate ligands for transition metals. A study detailed the synthesis of a new ligand, 2-(2,4-dioxo-4-thiophen-2-yl-butyrylamino)-benzoic acid, which formed stable octahedral complexes with Mn(II), Cu(II), and Co(II) ions. ajol.info These types of complexes are studied for their own catalytic potential. The ability to easily modify the structure of the acid allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn can optimize the activity and selectivity of a metal catalyst for a specific transformation, such as C-H arylation or olefin polymerization. clockss.orgmdpi.com

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and "green" alternative to metal-based catalysis. mdpi.com Chiral molecules derived from versatile scaffolds are often employed for asymmetric synthesis.

This compound can be a precursor to chiral organocatalysts. For instance, the carboxylic acid could be coupled with a chiral amine (like a proline derivative) or a chiral amino alcohol to create a new, multifunctional molecule. The thiophene ring can provide a rigid backbone and engage in non-covalent interactions (e.g., π-π stacking) to influence the stereochemical outcome of a reaction, while the newly introduced chiral center directs the enantioselectivity. Although specific organocatalysts derived directly from this compound are not prominently featured in the literature, the synthetic accessibility of such derivatives from this precursor places it within the scope of modern organocatalyst design. mdpi.com

Precursors for Organic Electronic and Optoelectronic Materials (e.g., Azo dyes, OLEDs)

The utility of this compound as a building block for conjugated systems directly translates to its role as a precursor for materials used in organic electronics, including azo dyes and Organic Light-Emitting Diodes (OLEDs).

Thiophene-containing azo dyes are known for their applications in dyeing synthetic fibers like polyesters, providing bright and light-fast colors. google.comgoogle.com The synthesis of these dyes involves the diazotization of an amino-thiophene derivative followed by coupling with a suitable coupling component. This compound can be chemically converted to an amino-thiophene precursor, which can then be integrated into an azo dye structure. The extended π-conjugated system created by the thiophene ring and the azo bridge is responsible for the color of these dyes.

In the realm of OLEDs, materials based on conjugated thiophene oligomers and polymers are widely used as the active semiconducting layer. The properties of the polymers synthesized from building blocks like this compound (as discussed in 6.3.1) determine the efficiency, color, and lifetime of the OLED device. The ability to functionalize the thiophene monomer allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and recombination to produce light.

Synthesis of Azo Dyes and Photochromic Materials

The unique structure of this compound, which incorporates a thiophene ring, a carboxylic acid group, and a carbon-carbon triple bond (alkyne), theoretically offers multiple avenues for its use as a building block in the synthesis of functional organic materials. However, a detailed review of existing research reveals a lack of specific studies employing this compound for the creation of azo dyes or photochromic substances.

General Synthetic Principles and Potential Utility:

Azo dyes are characteristically synthesized through a diazo coupling reaction. This process involves the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. While the thiophene ring in this compound possesses some aromatic character, it is generally considered electron-deficient, particularly when substituted with an electron-withdrawing group like the propiolic acid moiety. This characteristic makes it an unlikely candidate to act as a traditional coupling component.

Theoretically, derivatives of this compound could be envisioned as precursors for azo dyes. For instance, the introduction of an amino group onto the thiophene ring would transform it into a potential diazo component. However, such a synthetic pathway starting from this compound has not been reported in the available literature.

Similarly, the synthesis of photochromic materials, such as naphthopyrans, often involves the condensation of a propargyl alcohol derivative with a naphthol. While this compound contains the core alkyne structure, its direct application in the synthesis of known photochromic systems has not been documented. Modifications of the carboxylic acid and alkyne functionalities would be necessary to create suitable precursors, but research in this specific area is currently absent.

Investigation of Photophysical Properties in Materials Context

The investigation of the photophysical properties of a material is contingent on its synthesis and isolation. Given the absence of reports on the successful incorporation of this compound into advanced materials like azo dyes or photochromic compounds, there is a corresponding lack of studies on the photophysical characteristics of such hypothetical materials.

Expected Photophysical Contributions:

Should such materials be synthesized in the future, the this compound moiety would be expected to influence the resulting photophysical properties. The thiophene ring, a common component in organic electronics and dyes, can impact the electronic structure of a molecule, affecting its absorption and emission spectra. The conjugated system formed by the thiophene ring and the alkyne could contribute to the electronic delocalization, potentially leading to bathochromic (red) shifts in absorption.

Furthermore, the rigid, linear nature of the prop-2-ynoic acid linker could influence the spatial arrangement of molecular components, which is a critical factor in the solid-state photophysical behavior of materials, including their quantum yield and photo-switching efficiency. However, without experimental data, these considerations remain speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Thiophen-2-yl)prop-2-ynoic acid?

  • Methodological Answer : A viable approach involves oxidative functionalization of propargyl alcohol derivatives. For example, oxidation of 3-(thiophen-2-yl)prop-2-yn-1-ol using chromium-based oxidizing agents (e.g., CrO₃ in H₂SO₄/acetone) can yield the target compound. Post-synthesis purification via flash chromatography (heptane/EtOAc) ensures high purity. This method is analogous to the synthesis of 3-[tert-butyl(diphenyl)silyl]prop-2-ynoic acid, where oxidation and chromatography were critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The thiophene ring protons typically resonate at δ 7.4–7.8 ppm, while the alkyne and carboxylic acid protons appear at δ 2.5–3.5 and δ 14.2 (broad), respectively .
  • IR Spectroscopy : Confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹).
  • Mass Spectrometry (HRMS-ESI) : Use negative-ion mode to detect [M-H]⁻ ions for accurate mass verification .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (GHS H332).
  • PPE : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats.
  • Storage : Keep in tightly sealed containers in cool, dry areas away from oxidizers. Similar thiophene derivatives require these precautions due to acute toxicity risks (H302, H312, H332) .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

  • Methodological Answer : Perform geometry optimization and frequency analysis using DFT-B3LYP/6-31G* basis sets. The thiophene ring’s electron-rich nature and alkyne’s π-system influence frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity in cross-coupling reactions. Compare results with experimental UV-Vis or cyclic voltammetry data to validate computational models .

Q. What crystallographic challenges arise when refining this compound’s structure using SHELXL?

  • Methodological Answer :

  • Hydrogen Bonding : The carboxylic acid group often forms strong O–H···O interactions, requiring careful treatment of hydrogen atom positions. Use SHELXL’s AFIX commands to constrain geometry.
  • Disorder : The thiophene ring may exhibit rotational disorder; apply PART and SUMP instructions to model split positions.
  • Validation : Check ADDSYM and PLATON for missed symmetry operations .

Q. How does the thiophene moiety influence reactivity in biocatalytic systems?

  • Methodological Answer : The sulfur atom in thiophene enhances electron delocalization, making the compound a substrate for ammonia lyases or transaminases. For example, SwCNTNH₂-PAL biocatalysts can mediate stereoselective transformations (e.g., ammonia elimination or addition) in batch reactors. Optimize pH (7.5–8.5) and temperature (25–37°C) to maximize enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.